molecular formula C37H48N10O B12519767 Urea, N,N'-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]- CAS No. 677354-05-1

Urea, N,N'-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-

Cat. No.: B12519767
CAS No.: 677354-05-1
M. Wt: 648.8 g/mol
InChI Key: RIXNCKTZPJDRKG-UHFFFAOYSA-N
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Description

Urea, N,N’-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]- is a complex organic compound that features a unique structure incorporating imidazoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N’-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]- typically involves multi-step organic synthesis techniques. The process begins with the preparation of the imidazoquinoline core, followed by the introduction of butyl and amino groups. The final step involves the formation of the urea linkage between the two imidazoquinoline units. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like crystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized imidazoquinoline compounds .

Scientific Research Applications

Urea, N,N’-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Urea, N,N’-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]- involves its interaction with specific molecular targets and pathways. The imidazoquinoline moieties are known to activate toll-like receptors (TLRs), particularly TLR7 and TLR8. This activation triggers a cascade of immune responses, including the production of cytokines and the activation of immune cells. These effects are being studied for their potential therapeutic applications in immunotherapy and cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, N,N’-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]- stands out due to its unique structure, which allows for specific interactions with molecular targets. Its dual imidazoquinoline units provide enhanced binding affinity and specificity, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

677354-05-1

Molecular Formula

C37H48N10O

Molecular Weight

648.8 g/mol

IUPAC Name

1,3-bis[4-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)butyl]urea

InChI

InChI=1S/C37H48N10O/c1-3-5-19-29-44-31-33(25-15-7-9-17-27(25)42-35(31)38)46(29)23-13-11-21-40-37(48)41-22-12-14-24-47-30(20-6-4-2)45-32-34(47)26-16-8-10-18-28(26)43-36(32)39/h7-10,15-18H,3-6,11-14,19-24H2,1-2H3,(H2,38,42)(H2,39,43)(H2,40,41,48)

InChI Key

RIXNCKTZPJDRKG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1CCCCNC(=O)NCCCCN3C(=NC4=C3C5=CC=CC=C5N=C4N)CCCC)C6=CC=CC=C6N=C2N

Origin of Product

United States

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